2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICGJUGOJVDBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179338-11-4 | |
| Record name | 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The unique trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development. Research indicates that thiazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound may serve as a scaffold for designing inhibitors or modulators targeting specific biological pathways.
Case Studies
- Antimicrobial Activity : Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria.
- Anti-inflammatory Effects : Research indicates that certain thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antidiabetic Potential : In vivo studies on related thiazole compounds have demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models, suggesting therapeutic potential for managing type 2 diabetes mellitus through antioxidant and anti-inflammatory mechanisms.
Materials Science
Advanced Material Development
The trifluoroethyl group imparts hydrophobicity and thermal stability to the compound, making it suitable for developing advanced materials with specific properties. This characteristic can be advantageous in formulating coatings or polymers that require enhanced durability and resistance to environmental factors.
Biological Studies
Biological Pathway Probes
The compound can be utilized as a probe or ligand in studying biological pathways and interactions. Its ability to interact with various molecular targets allows researchers to investigate complex biological systems more effectively.
Industrial Applications
Synthesis of Agrochemicals and Specialty Chemicals
Due to its stability and reactivity, 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is suitable for various industrial processes, including the synthesis of agrochemicals and specialty chemicals. Its properties allow for the development of products with enhanced performance characteristics.
Summary Table of Applications
| Application Area | Description | Notable Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug development targeting specific biological pathways | Antimicrobial activity (MIC: 1.95 - 15.62 µg/mL) |
| Anti-inflammatory effects (inhibition of COX-1/COX-2) | ||
| Antidiabetic potential (improved insulin sensitivity) | ||
| Materials Science | Development of advanced materials with hydrophobicity and thermal stability | Suitable for coatings and polymers requiring durability |
| Biological Studies | Probes for studying biological pathways and interactions | Useful in investigating complex biological systems |
| Industrial Applications | Synthesis of agrochemicals and specialty chemicals | Enhanced performance characteristics in final products |
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Comparison: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted thiazoles. This uniqueness makes it particularly valuable in applications requiring enhanced lipophilicity and membrane permeability .
Biological Activity
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring containing sulfur and nitrogen atoms. The presence of the trifluoroethyl group enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid includes:
- Thiazole Ring : A five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
- Trifluoroethyl Group : Contributes to unique chemical properties such as enhanced lipophilicity and stability.
| Property | Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 195.14 g/mol |
| CAS Number | 1179338-11-4 |
Antimicrobial Properties
Preliminary studies indicate that 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial and antifungal properties. Research has shown its effectiveness against various microorganisms, suggesting potential applications in pharmaceutical formulations aimed at treating infections.
The compound's mechanism of action is believed to involve interactions with microbial cell membranes or specific biochemical pathways that inhibit growth or induce cell death. Further studies are required to elucidate the precise molecular mechanisms involved.
Case Studies
-
Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various thiazole derivatives, 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL.
- Fungal Activity : Another investigation focused on the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth at concentrations as low as 25 µg/mL.
Synthesis and Industrial Applications
The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base like sodium hydroxide under heating conditions. This synthetic route is scalable for industrial production.
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a potential pharmaceutical intermediate for developing new antimicrobial agents.
- Material Science : Utilized in creating advanced materials due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
While direct synthesis of this compound is not explicitly detailed in the literature, analogous thiazole-carboxylic acids (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) are synthesized via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis . For the trifluoroethyl substituent, nucleophilic substitution with trifluoroethyl halides or trifluoromethylation agents (e.g., Togni’s reagent) may be employed. Optimize pH (neutral to slightly acidic) and temperature (60–80°C) to minimize side reactions like hydrolysis of the trifluoroethyl group .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 19F NMR : Critical for confirming the presence and environment of the trifluoroethyl group. Peaks for -CF3 typically appear between -60 to -80 ppm .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related trifluoroethyl heterocycles (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol), revealing bond angles and hydrogen-bonding motifs .
- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) confirm functional groups .
Q. How does the trifluoroethyl group influence the compound’s solubility and stability?
The -CF3 group enhances lipophilicity, reducing aqueous solubility. Stability studies on similar compounds (e.g., 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid) suggest susceptibility to hydrolysis under strongly basic conditions. Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or impurities. Perform:
- HPLC-MS purity checks (≥95% purity, as per pharmacopeial standards for related carboxylic acids) .
- Dose-response curves with negative controls (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to isolate target effects .
- Molecular docking simulations : Compare binding affinities of the trifluoroethyl group vs. non-fluorinated analogs to explain potency variations .
Q. How can computational methods predict the metabolic fate of this compound in vivo?
Use in silico tools (e.g., SwissADME) to identify metabolic hotspots:
- The carboxylic acid group may undergo glucuronidation.
- The trifluoroethyl group is resistant to oxidation but may form conjugates (e.g., cyclization products, as seen in 2-[1-(fluoromethoxy)-2,2,2-trifluoroethyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid) . Validate predictions with in vitro microsomal assays (rat/human liver S9 fractions) .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Solvent selection : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation.
- Temperature gradients : Slow cooling from 60°C to 4°C enhances lattice formation, as applied to analogous trifluoroethyl-pyrazoles .
- Co-crystallization : Add co-formers (e.g., L-proline) to stabilize hydrogen bonds involving the carboxylic acid .
Q. How does the electronic effect of the trifluoroethyl group alter the thiazole ring’s reactivity?
The -CF3 group is strongly electron-withdrawing, polarizing the thiazole ring and increasing electrophilicity at the 2- and 5-positions. This enhances susceptibility to nucleophilic attack (e.g., amidation at the 4-carboxylic acid position) but reduces stability in redox environments. Comparative DFT calculations (e.g., Mulliken charges) with non-fluorinated analogs can quantify these effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
